

Physicochemical Properties of Metosulam and its Formulations: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metosulam**

Cat. No.: **B166753**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide **Metosulam** and its common formulations. The information presented is intended to support research, development, and quality control activities. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for key property determinations are provided.

Physicochemical Properties of Metosulam (Active Ingredient)

Metosulam is a triazolopyrimidine sulfonanilide herbicide. Its chemical and physical properties are crucial for its formulation, environmental fate, and biological activity.

Table 1: Physicochemical Properties of **Metosulam**

Property	Value	Reference
Chemical Structure	N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide	[4]
Molecular Formula	C ₁₄ H ₁₃ Cl ₂ N ₅ O ₄ S	[4]
Molecular Weight	418.3 g/mol	[4]
Appearance	White crystalline solid / Cream powder	
Melting Point	Decomposes before melting; 210 - 211.5 °C (Industrial Product: 219 - 220 °C)	
Water Solubility (20°C)	100 mg/L (pH 5.0), 700 mg/L (pH 7.0), 5600 mg/L (pH 9.0)	
Vapor Pressure (25°C)	4 x 10 ⁻¹³ Pa	
Dissociation Constant (pKa)	5.5 (Weak acid)	
Octanol-Water Partition Coefficient (Log P)	0.9778	

Physicochemical Properties of Metosulam Formulations

Metosulam is commonly formulated as a suspension concentrate (SC), also known as a flowable concentrate (FL)[5][6]. These formulations consist of finely ground solid particles of the active ingredient suspended in a liquid, typically water[5][6]. The physicochemical properties of the formulation are critical for its stability, handling, and application efficacy[7]. While specific quantitative data for commercial **Metosulam** formulations are not readily available in the public domain, the general characteristics of SC formulations are well-understood.

Table 2: General Physicochemical Properties of **Metosulam** Suspension Concentrate (SC) Formulations

Property	General Description & Typical Range	Reference
Appearance	Opaque, viscous liquid	[5]
Viscosity	Higher than water; designed to be pourable and easily dispersible. Typically in a range that prevents rapid settling but allows for easy handling.	[5][8]
Particle Size Distribution	Fine particles, typically with a mean size of 3-5 microns and a D90 (90% of particles by volume) of less than 8-10 microns, to ensure good suspension stability and biological activity.	
pH	Typically formulated within a specific pH range to ensure the chemical stability of the active ingredient.	[7]
Density	Generally higher than water due to the suspended solids.	
Stability	Formulated to be physically and chemically stable under recommended storage conditions. Key aspects include resistance to sedimentation, crystal growth, and chemical degradation.	[7][9][10][11][12]

Experimental Protocols

The determination of physicochemical properties should follow standardized and validated methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Melting Point Determination (OECD 102)

The melting point is determined to assess the purity and identity of the substance.

- Principle: A small, finely ground sample of the substance is heated at a controlled rate, and the temperature range from the beginning of melting to complete liquefaction is recorded[[13](#)][[14](#)][[15](#)][[16](#)][[17](#)].
- Apparatus: Capillary tube melting point apparatus or a hot stage microscope.
- Procedure:
 - A small amount of the dry, powdered **Metosulam** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute.
 - The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Water Solubility Determination (OECD 105)

Water solubility is a critical parameter for predicting the environmental fate and transport of a substance.

- Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method[[2](#)][[18](#)][[19](#)][[20](#)][[21](#)].

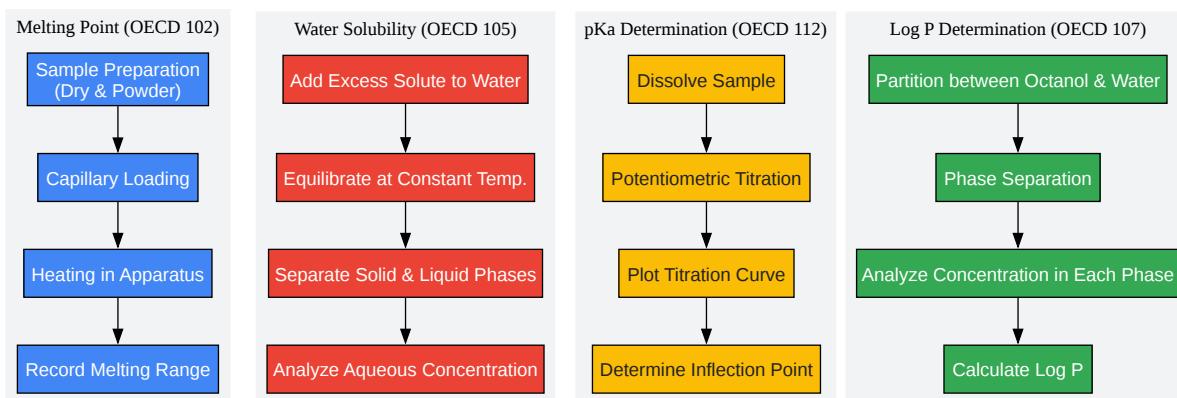
- Apparatus: Constant temperature water bath, shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
- Procedure (Flask Method for solubilities $> 10^{-2}$ g/L):
 - An excess amount of **Metosulam** is added to a flask containing purified water.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).
 - The solution is then centrifuged or filtered to remove undissolved particles.
 - The concentration of **Metosulam** in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.
 - The experiment is repeated at different pH values to determine the pH-dependent solubility.

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility and biological activity.

- Principle: The pKa is determined by titrating a solution of the test substance with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at which 50% of the substance is ionized[22][23].
- Apparatus: Potentiometric titrator with a pH electrode.
- Procedure (Potentiometric Titration):
 - A known concentration of **Metosulam** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
 - A titration curve of pH versus the volume of titrant added is plotted.

- The pKa is determined from the inflection point of the titration curve.

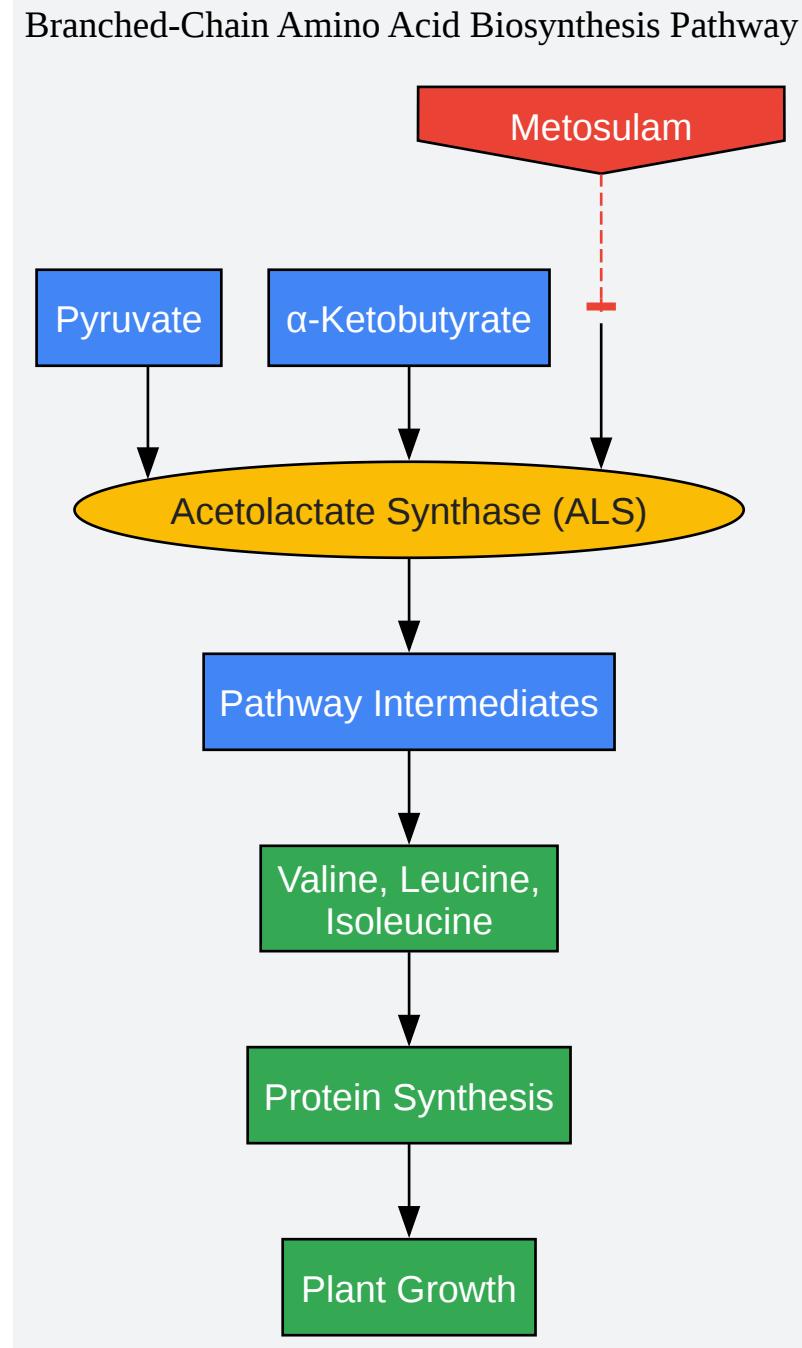

Octanol-Water Partition Coefficient (Log P) Determination (OECD 107/117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter in assessing its potential for bioaccumulation.

- Principle (Shake Flask Method - OECD 107): The test substance is partitioned between n-octanol and water at a constant temperature. The concentration of the substance in each phase is then measured to calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this ratio[1][3][24].
- Apparatus: Separatory funnels, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - n-Octanol and water are mutually saturated before the experiment.
 - A known amount of **Metosulam** is dissolved in either water or n-octanol.
 - The solution is placed in a separatory funnel with the other phase, and the funnel is shaken until equilibrium is reached.
 - The two phases are separated by centrifugation.
 - The concentration of **Metosulam** in both the n-octanol and water phases is determined analytically.
 - The Log P is calculated as $\log_{10}([\text{Metosulam}]_{\text{octanol}} / [\text{Metosulam}]_{\text{water}})$.
- Principle (HPLC Method - OECD 117): The retention time of the test substance on a reverse-phase HPLC column is correlated with the known Log P values of a series of reference compounds[25]. This method is generally faster and uses less material than the shake-flask method.

Mandatory Visualizations

Experimental Workflows



[Click to download full resolution via product page](#)

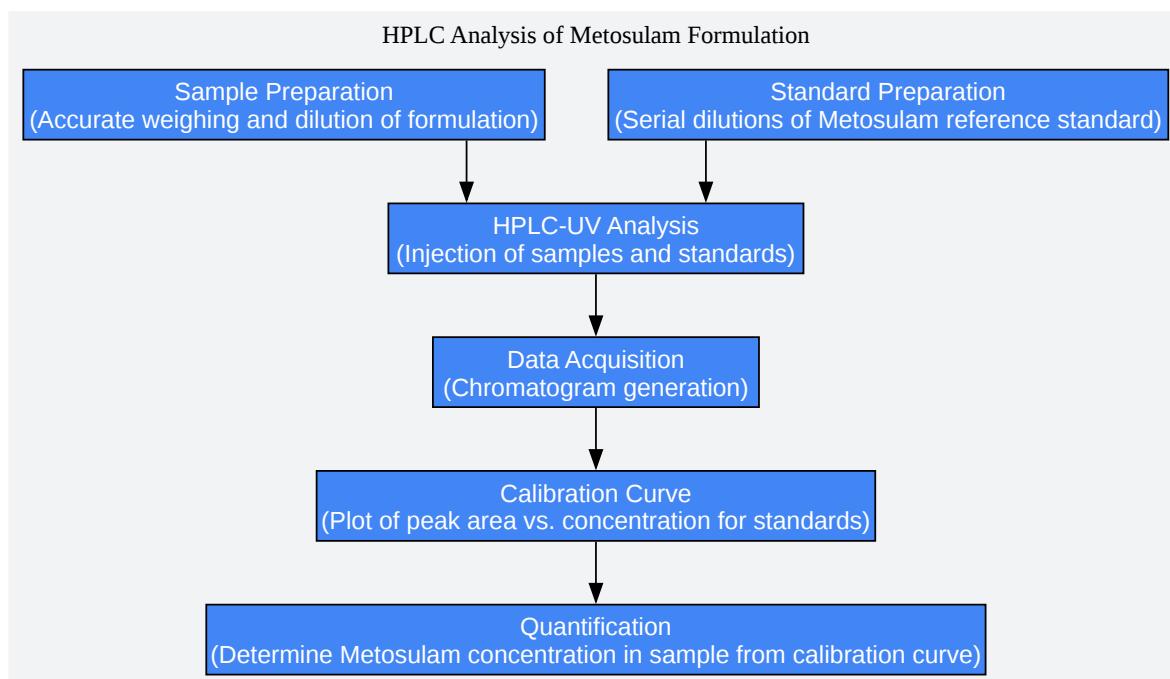
Caption: Workflow for determining key physicochemical properties of **Metosulam**.

Signaling Pathway: Metosulam's Mode of Action

Metosulam is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

[Click to download full resolution via product page](#)

Caption: **Metosulam** inhibits Acetolactate Synthase (ALS), blocking amino acid synthesis.


Analytical Methodology: HPLC-UV for Metosulam Quantification

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for the quantification of **Metosulam** in various matrices, including formulations and environmental samples[26][27][28][29][30].

Table 3: Example HPLC-UV Method Parameters for **Metosulam** Analysis

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic or gradient mixture of Acetonitrile and water (with an acid modifier like formic or phosphoric acid to control pH)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detection Wavelength	UV detector set to a wavelength of maximum absorbance for Metosulam (e.g., around 240-254 nm)
Column Temperature	Ambient or controlled (e.g., 30°C)
Quantification	External standard calibration curve

Experimental Workflow for HPLC Analysis of a **Metosulam** Formulation

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative analysis of **Metosulam** in a formulation using HPLC-UV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Metosulam | C14H13Cl2N5O4S | CID 86422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hort.cornell.edu [hort.cornell.edu]
- 6. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 7. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. ijnrd.org [ijnrd.org]
- 12. ikev.org [ikev.org]
- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. search.library.doc.gov [search.library.doc.gov]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 21. filab.fr [filab.fr]
- 22. oecd.org [oecd.org]
- 23. food.ec.europa.eu [food.ec.europa.eu]
- 24. oecd.org [oecd.org]
- 25. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 26. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Physicochemical Properties of Metosulam and its Formulations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166753#physicochemical-properties-of-metosulam-and-its-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com